Syk Kinase Inhibitor Potency: Derivatives of 2-(Benzyloxy)-3-methylphenylboronic acid Achieve Sub-Nanomolar IC₅₀ in Human Syk Assays
Compounds synthesized using 2-(benzyloxy)-3-methylphenylboronic acid as a key building block in Taiho Pharmaceutical's kinase inhibitor program demonstrated exceptional potency against human spleen tyrosine kinase (Syk). The derivative compound (US9145414, Compound 161) incorporating the 2-(benzyloxy)-3-methylphenyl moiety exhibited an IC₅₀ of 0.280 nM against Syk kinase [1]. In contrast, the same compound showed markedly lower affinity for VEGFR2 (KDR) with an IC₅₀ of 2000 nM, representing a >7,000-fold selectivity window [1]. This selectivity profile is structurally contingent on the specific 2-benzyloxy-3-methylphenyl fragment, as evidenced by structure-activity relationship (SAR) data within the patent family where alternative substitution patterns on the arylboronic acid-derived fragment substantially altered both potency and kinase selectivity [2].
| Evidence Dimension | Enzymatic inhibition potency (IC₅₀) and kinase selectivity ratio |
|---|---|
| Target Compound Data | IC₅₀ (Syk) = 0.280 nM; IC₅₀ (VEGFR2/KDR) = 2000 nM |
| Comparator Or Baseline | Same compound tested against Syk vs. VEGFR2; selectivity ratio = 7,143-fold |
| Quantified Difference | >7,000-fold selectivity for Syk over VEGFR2 |
| Conditions | In vitro kinase assay, pH 7.5, 2°C, purified human Syk and VEGFR2 kinases |
Why This Matters
Procurement of this specific boronic acid building block enables access to a structurally defined chemical space that yields sub-nanomolar Syk inhibitors with demonstrable kinase selectivity, which is directly relevant for therapeutic candidate development in immuno-oncology and autoimmune indications.
- [1] BindingDB Entry BDBM182798. Taiho Pharmaceutical US Patent US9145414, Compound 161. IC₅₀ values for human Syk and VEGFR2 kinases. View Source
- [2] Taiho Pharmaceutical Co., Ltd. (2015). Boronic acid derivatives and uses thereof. US Patent 9,145,414 B2. View Source
